3-Hydroxy-5-phenyl-cyclohex-2-enone

Description

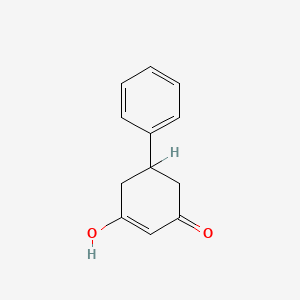

Structure

2D Structure

Properties

IUPAC Name |

3-hydroxy-5-phenylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVDSCASCRHXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390737 | |

| Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35376-44-4 | |

| Record name | 3-hydroxy-5-phenylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 3-Hydroxy-5-phenyl-cyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the synthesis mechanism for 3-Hydroxy-5-phenyl-cyclohex-2-enone, a valuable cyclohexenone derivative. The primary synthetic route proceeds through a Robinson annulation, a powerful tool in organic chemistry for the formation of six-membered rings. This process involves a sequential Michael addition and an intramolecular aldol condensation.

Core Synthesis Pathway: Robinson Annulation

The synthesis of this compound is effectively achieved by the Robinson annulation of benzalacetone and dimethyl malonate. The overall reaction can be summarized as follows:

Caption: Overall reaction workflow for the synthesis of this compound.

The reaction proceeds in a one-pot fashion, initiated by a base catalyst, typically sodium methoxide, which facilitates both the Michael addition and the subsequent intramolecular aldol condensation.

Detailed Synthesis Mechanism

The synthesis mechanism can be broken down into four key steps:

-

Michael Addition: The reaction is initiated by the deprotonation of dimethyl malonate by a base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone, benzalacetone, in a conjugate addition. Subsequent protonation yields the Michael adduct, a 1,5-dicarbonyl compound.

-

Intramolecular Aldol Condensation: The base then deprotonates an α-carbon of the newly formed Michael adduct, creating another enolate. This enolate undergoes an intramolecular nucleophilic attack on one of the ester carbonyls, leading to the formation of a six-membered ring.

-

Decarboxylation: The resulting cyclic β-keto ester is unstable and readily undergoes hydrolysis and subsequent decarboxylation upon heating, leading to the loss of a molecule of carbon dioxide.

-

Tautomerization: The final step involves the tautomerization of the resulting enol to the more stable keto form, yielding the final product, this compound.

Caption: Step-by-step mechanism of the Robinson annulation for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Benzalacetone

-

Dimethyl malonate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding solid sodium to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Addition: A mixture of benzalacetone and dimethyl malonate is added dropwise to the sodium methoxide solution at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for a specified period.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified with concentrated hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and related compounds.

| Parameter | Value | Reference |

| Reactants | ||

| Benzalacetone | 1 equivalent | |

| Dimethyl malonate | 1.1 equivalents | |

| Catalyst | ||

| Sodium methoxide | 1.1 equivalents | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 1-2 hours | [2] |

| Yield | 70-85% (typical for related reactions) | [3] |

Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Assignment |

| ¹H NMR (CDCl₃, ppm) | |

| δ 7.20-7.40 (m, 5H) | Aromatic protons of the phenyl group |

| δ 5.95 (s, 1H) | Vinylic proton |

| δ 5.50 (br s, 1H) | Enolic hydroxyl proton |

| δ 3.30-3.45 (m, 1H) | Methine proton at C5 |

| δ 2.40-2.70 (m, 4H) | Methylene protons at C4 and C6 |

| ¹³C NMR (CDCl₃, ppm) | |

| δ 199.0 | C1 (Carbonyl carbon) |

| δ 175.0 | C3 (Enolic carbon) |

| δ 142.0 | C1' (Ips-carbon of the phenyl group) |

| δ 129.0, 127.5, 127.0 | Aromatic carbons |

| δ 102.0 | C2 (Vinylic carbon) |

| δ 45.0, 43.0 | C4 and C6 (Methylene carbons) |

| δ 40.0 | C5 (Methine carbon) |

| IR (KBr, cm⁻¹) | |

| 3400-3200 (br) | O-H stretching (enolic) |

| 1640 | C=O stretching (conjugated ketone) |

| 1600 | C=C stretching (alkene and aromatic) |

Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and concentration.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of this compound.

This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Spectroscopic Analysis of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Hydroxy-5-phenyl-cyclohex-2-enone. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic data of analogous structures, including cyclohex-2-enone, 3-hydroxy-cyclohex-2-enone, and 5-phenyl-cyclohex-2-enone. This guide offers predicted data for Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Furthermore, it outlines a plausible synthetic protocol for the target molecule and standardized methodologies for its spectroscopic characterization. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and fundamental principles of spectroscopy.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol, intramolecular H-bond) | 3400-3200 | Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2960-2850 | Medium |

| C=O (α,β-unsaturated ketone) | 1685-1660 | Strong |

| C=C (Alkene) | 1650-1600 | Medium |

| C=C (Aromatic) | 1600, 1475 | Medium-Weak |

| C-O (Alcohol) | 1260-1000 | Strong |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 7.40-7.20 | m | - | 5H |

| =CH | 6.10-6.00 | s | - | 1H |

| -OH | 5.80-5.50 | br s | - | 1H |

| CH (C5) | 3.30-3.10 | m | - | 1H |

| CH₂ (C4) | 2.80-2.60 | m | - | 2H |

| CH₂ (C6) | 2.50-2.30 | m | - | 2H |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 199-197 |

| =C-OH (C3) | 170-168 |

| =CH (C2) | 128-126 |

| Ar-C (Quaternary) | 142-140 |

| Ar-CH | 129-126 |

| CH (C5) | 45-43 |

| CH₂ (C4) | 40-38 |

| CH₂ (C6) | 35-33 |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Identity |

| 202 | [M]⁺ (Molecular Ion) |

| 184 | [M - H₂O]⁺ |

| 129 | [M - C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Robinson annulation. This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Proposed Synthesis:

The reaction would proceed via the Michael addition of a suitable enolate to benzalacetone (4-phenyl-3-buten-2-one). A potential donor for the enolate is ethyl acetoacetate, followed by cyclization, hydrolysis, and decarboxylation.

Step-by-step Protocol:

-

Michael Addition: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C. After stirring for 15 minutes, a solution of benzalacetone in ethanol is added slowly. The reaction mixture is then stirred at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Cyclization (Aldol Condensation): The reaction mixture is then refluxed for 2-4 hours to facilitate the intramolecular aldol condensation.

-

Hydrolysis and Decarboxylation: After cooling, the mixture is treated with an aqueous solution of sodium hydroxide and refluxed for another 2-4 hours to hydrolyze the ester and promote decarboxylation.

-

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product. The precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of the synthesized this compound.

-

Infrared (IR) Spectroscopy:

-

A small amount of the purified solid sample is mixed with KBr powder and pressed into a thin pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Approximately 5-10 mg of the purified sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

-

Visualizations

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Hydroxy-5-phenyl-cyclohex-2-enone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Hydroxy-5-phenyl-cyclohex-2-enone. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar organic molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of known spectral data for analogous compounds, including 5-phenyl-cyclohex-2-enone and various 3-hydroxy-cyclohex-2-enone derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~12.5 | br s | - | 1H | 3-OH |

| 7.35 - 7.20 | m | - | 5H | Phenyl-H |

| ~5.95 | s | - | 1H | H-2 |

| ~3.40 | m | - | 1H | H-5 |

| ~2.80 | dd | J = 17.0, 4.5 | 1H | H-6a |

| ~2.65 | dd | J = 17.0, 11.0 | 1H | H-6b |

| ~2.50 | m | - | 2H | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C-1 |

| ~175.0 | C-3 |

| ~142.0 | Phenyl C (quaternary) |

| ~129.0 | Phenyl CH |

| ~127.0 | Phenyl CH |

| ~126.5 | Phenyl CH |

| ~101.0 | C-2 |

| ~45.0 | C-6 |

| ~41.0 | C-5 |

| ~30.0 | C-4 |

Experimental Protocols

The following section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer:

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Acquisition Time (AQ): Approximately 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 14 ppm is typically sufficient for most organic molecules.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

-

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

-

Decoupling: Broadband proton decoupling during acquisition.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering.

Caption: A logical workflow for the acquisition and analysis of NMR spectra.

Unveiling the Structural Architecture of a Phenyl-Substituted Cyclohexenone Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth analysis of the crystal structure of a significant phenyl-substituted cyclohexenone derivative, 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone. While the primary focus of this document is on this specific derivative due to the availability of comprehensive crystallographic data, it also aims to provide a broader understanding of the synthesis and characterization of related 3-hydroxy-5-phenyl-cyclohex-2-enone compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering insights into the structural nuances and experimental methodologies associated with this class of compounds.

Introduction

Cyclohexenone scaffolds are pivotal structural motifs in a vast array of natural products and synthetic molecules exhibiting diverse biological activities. The incorporation of phenyl and hydroxyl substituents onto this core ring system can significantly influence their physicochemical properties and pharmacological profiles. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide focuses on the detailed crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a close analogue of this compound, for which detailed crystallographic data is publicly available.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, is presented in Table 1. This data, sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]

Table 1: Physicochemical Properties of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone [1]

| Property | Value |

| Molecular Formula | C₁₈H₁₆O₂ |

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | 3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one |

| CAS Number | 15156-56-6 |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 264.115029749 |

| Monoisotopic Mass | 264.115029749 |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 20 |

Crystallographic Data of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone

The crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone has been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state conformation and intermolecular interactions.[2]

Crystal Data and Structure Refinement

The key crystallographic parameters and refinement details are summarized in Table 2.

Table 2: Crystal Data and Structure Refinement for 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone [2]

| Parameter | Value |

| Empirical Formula | C₂₁H₂₀O₄ |

| Formula Weight | 352.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1946(17) |

| b (Å) | 5.8445(7) |

| c (Å) | 21.756(3) |

| α (°) | 90 |

| β (°) | 104.795(2) |

| γ (°) | 90 |

| Volume (ų) | 1745.0(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.280 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 712 |

| Final R indices [I>2σ(I)] | R₁ = 0.0627, wR₂ = 0.1484 |

| R indices (all data) | R₁ = 0.1035, wR₂ = 0.1685 |

Molecular Conformation

The crystallographic analysis reveals that the cyclohexene ring of the title compound adopts a quasi-chair conformation.[2] This conformation is a critical determinant of the overall molecular shape and the spatial orientation of the substituent groups. The presence of intermolecular hydrogen bonds leads to the formation of a dimer with a 16-membered ring structure.[2]

Experimental Protocols

Synthesis of Cyclohexenone Derivatives

The synthesis of this compound and its derivatives typically involves a base-catalyzed condensation reaction. A representative synthetic workflow is depicted below.

General Procedure:

-

Chalcone Formation: An appropriate benzaldehyde is reacted with a ketone, such as acetone, in the presence of a base (e.g., sodium hydroxide) to form the corresponding α,β-unsaturated ketone (chalcone).

-

Michael Addition and Cyclization: The resulting chalcone is then reacted with a C-H acidic compound, such as diethyl malonate, in the presence of a base like sodium ethoxide. This proceeds via a Michael addition followed by an intramolecular Dieckmann condensation to yield the cyclohexenone ring system.

-

Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation can afford the final this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of such organic molecules include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The choice of solvent is critical and often determined empirically.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Biological Activities and Signaling Pathways

While specific biological activities and modulated signaling pathways for this compound are not extensively documented in the available literature, the broader class of cyclohexenone derivatives has been reported to exhibit a range of biological effects, including antimicrobial and anticancer activities.[3] The enone moiety is a known Michael acceptor and can potentially interact with biological nucleophiles, such as cysteine residues in proteins, which may underpin some of their biological effects.

Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound and its derivatives.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone, a key derivative of the this compound scaffold. The presented crystallographic data, along with representative experimental protocols, offer valuable insights for researchers working on the synthesis, characterization, and application of this class of compounds. The lack of detailed biological data for the specific title compound highlights an area ripe for future investigation, where the structural information provided herein can serve as a crucial foundation for the design of new and potent bioactive molecules.

References

Tautomeric Equilibrium of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 3-hydroxy-5-phenyl-cyclohex-2-enone, a vinylogous acid, and its corresponding diketo form, 5-phenyl-1,3-cyclohexanedione. The equilibrium between these two tautomers is a critical aspect of the molecule's chemical behavior, influencing its reactivity, stability, and potential applications in medicinal chemistry and organic synthesis. This document outlines the fundamental principles governing this tautomerism, supported by generalized experimental protocols and data presentation, drawing analogies from closely related 1,3-cyclohexanedione systems due to the limited availability of specific data for the title compound.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of two interconverting constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a doubly bonded carbon atom). In the case of 1,3-dicarbonyl compounds, such as 5-phenyl-1,3-cyclohexanedione, the enol form is particularly stabilized through the formation of a conjugated system and an intramolecular hydrogen bond, creating a six-membered ring. This enhanced stability often leads to a significant population of the enol tautomer at equilibrium.

The position of the keto-enol equilibrium is highly sensitive to various factors, including the solvent, temperature, and the nature of substituents on the cyclohexanedione ring.[1][2] The phenyl substituent at the 5-position of the ring in the title compound is expected to influence the electronic properties and conformational preferences of the ring, thereby affecting the tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion between the enol form and the diketo form, 5-phenyl-1,3-cyclohexanedione.

References

Biological Screening of Novel Cyclohexenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the biological screening of novel cyclohexenone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key biological pathways and workflows.

Anticancer Activity

Cyclohexenone derivatives have emerged as a promising class of compounds in oncology research, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Data Summary: In Vitro Anticancer Activity of Cyclohexenone Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 | Acetylcholinesterase Inhibition | 7.83 | [1] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives (21 compounds) | HCT116 | Acetylcholinesterase Inhibition | 0.93 to 133.12 | [1] |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone (5d) | MDA-MB-231 | MTT Assay | Not specified | [2] |

| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone (5j) | MCF-7, SK-N-MC | MTT Assay | Not specified | [2] |

| MC-3129 | Human leukemia cells | Cytotoxicity Assay | Not specified | [3] |

| RL90 | Tamoxifen-resistant MCF-7 (TamR3, TamC3) | Growth Inhibition Assay | Not specified | [4] |

| RL91 | Tamoxifen-resistant MCF-7 (TamR3, TamC3) | Growth Inhibition Assay | Not specified | [4] |

| (-)-Zeylenone | RAW 264.7 | Nitric Oxide Production | 20.18 | [5] |

Key Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of cyclohexenone derivatives. A notable example is the RhoA/ROCK1/PTEN/PI3K/Akt pathway, which is modulated by the cyclohexene derivative MC-3129.[3] This compound induces apoptosis in human leukemia cells by activating RhoA/ROCK1/PTEN and inactivating PI3K/Akt, leading to the dephosphorylation and mitochondrial translocation of cofilin.[3] Another mechanism involves the interference with EZH2, a histone-lysine methyltransferase, by cyclohexene oxide CA, leading to G0/G1 phase arrest in glioblastoma cells.[6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexenone derivatives and incubate for 24-72 hours.[8]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] The percentage of cytotoxicity is calculated relative to untreated control cells.

This assay measures the ability of a single cell to grow into a colony.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with the cyclohexenone derivative for a specified period.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 1-3 weeks, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

Antimicrobial Activity

Cyclohexenone derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Data Summary: Antimicrobial Activity of Cyclohexenone Derivatives

| Compound/Derivative | Microorganism | Assay Type | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |

| 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4b, 4c, 4e, 4g, 4h, 4l) | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Cup-plate method | Moderate to significant activity | [9] |

| Derivative with p-Fluoro substituent | S. aureus, E. coli, C. albicans | Broth microdilution | Potent activity | [10] |

| (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one | Ralstonia solanacearum and other plant pathogenic bacteria and fungi | Not specified | Significant inhibition | [11] |

| 2,3-diphenyl-7-(5-nitrofurfuryliden)-3,3a,4,5,6,7-hexahydroindazole (XIX) | Staphylococcus spp. | Not specified | High antistaphylococcal activity | [12] |

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the cyclohexenone derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method is used to assess the antimicrobial activity of a compound.[9]

-

Agar Plate Preparation: Pour molten agar into a sterile petri dish and allow it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Application: Add a specific concentration of the cyclohexenone derivative solution to each well.[9]

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Anti-inflammatory Activity

Certain cyclohexenone derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes and cytokines involved in the inflammatory response.

Data Summary: Anti-inflammatory Activity of Cyclohexenone Derivatives

| Compound/Derivative | Target/Assay | Effect | Reference |

| Ethyl 6-(4-metohxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD) | COX-2 and 5-LOX | Inhibition | [13] |

| CHD | TNF-α and IL-1β mRNA expression | Reduction | [13] |

| (-)-Zeylenone | NO production in LPS-stimulated RAW 264.7 cells | Potent inhibition (IC50 20.18 µM) | [5] |

| (-)-Zeylenone | IFN-γ, iNOS, IL-6, and TNF-α mRNA expression | Decreased via NF-κB pathway downregulation | [5] |

Experimental Protocols

This assay assesses the anti-inflammatory activity of a substance by its ability to stabilize the human red blood cell (HRBC) membrane, which is analogous to the lysosomal membrane.

-

HRBC Suspension Preparation: Prepare a 10% v/v suspension of HRBCs in isosaline.

-

Reaction Mixture: Mix the HRBC suspension with the test compound at various concentrations. Include a control (no compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Incubation: Incubate the mixtures at 56°C for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization.

This in vivo assay evaluates the anti-inflammatory effect of a compound on acute inflammation.[13]

-

Animal Grouping: Divide mice into control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), a standard anti-inflammatory drug, or the cyclohexenone derivative to the respective groups.

-

Induction of Edema: After a set time, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse.

-

Measurement: After a specific period (e.g., 15-30 minutes), sacrifice the animals and cut circular sections from both ears. Weigh the ear sections to determine the extent of edema.

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion

Novel cyclohexenone derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field, facilitating the systematic screening and development of new therapeutic agents based on the cyclohexenone scaffold. The elucidation of their mechanisms of action, particularly the signaling pathways they modulate, will be crucial for optimizing their efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cyclohexene derivative MC-3129 exhibits antileukemic activity via RhoA/ROCK1/PTEN/PI3K/Akt pathway-mediated mitochondrial translocation of cofilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]

- 10. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Investigating the Structure-Activity Relationship of 3-Hydroxy-5-phenyl-cyclohex-2-enone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxy-5-phenyl-cyclohex-2-enone core represents a promising scaffold in medicinal chemistry, demonstrating potential for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as anticancer agents. Due to the limited availability of a comprehensive public dataset for the direct SAR of this specific scaffold, this guide presents a framework for investigation, including hypothetical data based on related compounds, detailed experimental protocols for biological evaluation, and visualizations of key processes.

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of substitutions on the this compound core is crucial for optimizing its biological activity. The following table summarizes a hypothetical SAR for a series of analogs, illustrating potential trends in anticancer activity based on modifications at the R1 and R2 positions of the phenyl ring and the R3 position of the cyclohexenone ring. The IC50 values, representing the concentration of the compound required to inhibit 50% of cancer cell growth, are provided to quantify the potency.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs against a Cancer Cell Line

| Compound ID | R1 | R2 | R3 | Molecular Weight | LogP | Hypothetical IC50 (µM) |

| 1a | H | H | H | 216.27 | 2.5 | 50 |

| 1b | 4-OH | H | H | 232.27 | 2.2 | 35 |

| 1c | 4-OCH3 | H | H | 246.30 | 2.8 | 42 |

| 1d | 4-Cl | H | H | 250.71 | 3.1 | 28 |

| 1e | H | 4-OH | H | 232.27 | 2.3 | 45 |

| 1f | H | 4-OCH3 | H | 246.30 | 2.9 | 55 |

| 1g | H | 4-Cl | H | 250.71 | 3.2 | 38 |

| 1h | H | H | COOCH2CH3 | 288.33 | 2.9 | 65 |

Note: The data presented in this table is illustrative and intended to guide SAR investigations. Actual values must be determined through experimentation.

Experimental Protocols

The following are detailed methodologies for key experiments required for the synthesis and biological evaluation of this compound analogs.

Synthesis of 3-(2-Hydroxy-phenyl)-5-phenyl-6-ethoxycarbonyl-cyclohex-2-enone (Analog of Compound 1h)

This protocol is based on the reported synthesis of a similar analog.

Materials:

-

Substituted Benzaldehyde

-

Ethyl Acetoacetate

-

Substituted Acetophenone

-

Base (e.g., Piperidine or Sodium Ethoxide)

-

Ethanol

-

Hydrochloric Acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Chalcone Synthesis: Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol. Add a catalytic amount of base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Cyclization: To the reaction mixture containing the chalcone, add ethyl acetoacetate and a stronger base like sodium ethoxide. Reflux the mixture for several hours.

-

Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Filter the crude product, wash with water, and dry. Purify the solid by recrystallization from a suitable solvent or by column chromatography to obtain the final this compound analog.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and potential mechanisms of action for the investigated compounds.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

Caption: Hypothetical signaling pathway showing the potential mechanism of action of this compound analogs via inhibition of the PI3K/Akt pathway.

This guide provides a comprehensive framework for the investigation of the SAR of this compound analogs. By following the outlined experimental protocols and utilizing the conceptual visualizations, researchers can systematically explore this promising class of compounds for the development of novel anticancer therapeutics.

Phenyl-Substituted Cyclohexenones: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The phenyl-substituted cyclohexenone scaffold has emerged as a promising chemotype in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds, structurally related to the natural product class of chalcones, offer significant opportunities for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and neurodegenerative conditions. This technical guide provides an in-depth analysis of the potential therapeutic targets of phenyl-substituted cyclohexenones, presenting key quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate.

Therapeutic Applications and Key Molecular Targets

Phenyl-substituted cyclohexenones exert their therapeutic effects by interacting with a variety of molecular targets, leading to the modulation of critical cellular processes. The primary areas of investigation include oncology, inflammation, and neuroprotection.

Anticancer Activity

A significant body of research has focused on the anticancer properties of phenyl-substituted cyclohexenones. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines. The primary mechanisms underlying their antitumor activity include the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.

Key Anticancer Targets:

-

Tubulin: Phenyl-substituted cyclohexenones can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.

-

Apoptosis-Regulating Proteins: These compounds can modulate the expression and activity of key proteins in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins such as Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][2][3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

-

Kinases in Proliferation Pathways: Emerging evidence suggests that some derivatives may inhibit the activity of protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK pathway.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenyl-substituted cyclohexenones have demonstrated potent anti-inflammatory effects in various preclinical models. Their mechanisms of action often involve the suppression of pro-inflammatory signaling pathways.

Key Anti-inflammatory Targets:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Phenyl-substituted cyclohexenones can inhibit the activation of NF-κB, a master regulator of inflammation.[5][6] This is often achieved by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the translocation of NF-κB to the nucleus is blocked, leading to the downregulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and interleukins.

-

Soluble Epoxide Hydrolase (sEH): Certain phenyl-substituted urea derivatives, which can be conceptually related to cyclohexenones, are potent inhibitors of soluble epoxide hydrolase.[7] Inhibition of sEH increases the levels of anti-inflammatory epoxy fatty acids (EETs), which contributes to the resolution of inflammation.

-

Chemokine Receptors (e.g., CCR2): Cyclohexenyl derivatives have been identified as antagonists of the C-C chemokine receptor 2 (CCR2).[8] By blocking the interaction of CCR2 with its ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1), these compounds can inhibit the recruitment of monocytes and macrophages to sites of inflammation.

Neuroprotective Effects

The neuroprotective potential of phenyl-substituted cyclohexenones is an expanding area of research. These compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.

Key Neuroprotective Mechanisms:

-

MAPK Signaling Pathway: Phenyl-substituted cyclohexenones can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 and ERK pathways.[9][10][11][12] Dysregulation of these pathways is implicated in neuronal apoptosis and inflammation. By selectively inhibiting or activating these kinases, these compounds can protect neurons from various insults.

-

Antioxidant Activity: The α,β-unsaturated ketone moiety present in the cyclohexenone ring can act as a Michael acceptor, potentially scavenging reactive oxygen species (ROS) and thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of representative phenyl-substituted cyclohexenones and related chalcone derivatives across various therapeutic targets.

Table 1: Anticancer Activity of Phenyl-Substituted Cyclohexenones and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC) | RAW 264.7 | NO Inhibition | 14.7 ± 0.2 | [13] |

| 2-({4-hydroxy-3-[(dimethylamino)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one | - | Protein Denaturation Inhibition | 1.93 | [14] |

| Thiazole-based chalcones | Ovar-3 | Cytotoxicity | 1.55 - 2.95 | [15] |

| Thiazole-based chalcones | MDA-MB-468 | Cytotoxicity | 1.55 - 2.95 | [15] |

| 3,5-disubstituted thiazolidine-2,4-dione derivatives | MCF-7 | Cytotoxicity | 1.27 - 1.50 | [16] |

| Isoxazole-naphthalene derivatives | MCF-7 | Cytotoxicity | 1.23 ± 0.16 | [16] |

| 3,6-disubstituted pyridazines | MDA-MB-231 | Cytotoxicity | 0.99 ± 0.03 | [16] |

| 3,6-disubstituted pyridazines | T-47D | Cytotoxicity | 0.43 ± 0.01 | [16] |

| Chalcone-pyridylmethyloxy hybrid (Compound 4b) | MCF-7 | Cytotoxicity | 0.16 | [17] |

| Chalcone-pyridylmethyloxy hybrid (Compound 4b) | HepG2 | Cytotoxicity | 0.17 | [17] |

| 1,4-naphthoquinone analogues (PD9-11, PD13-15) | DU-145, MDA-MB-231, HT-29 | Antiproliferative | 1 - 3 | [18] |

Table 2: Anti-inflammatory and Other Activities of Phenyl-Substituted Cyclohexenones and Related Derivatives

| Compound/Derivative Class | Target/Assay | Assay Type | IC50/EC50 (nM) | Reference |

| Cyclohexenyl derivatives | CCR2 | Binding Affinity | 9.0 | [8] |

| Phenyl-substituted urea derivatives | Soluble Epoxide Hydrolase | Inhibition | Varies (low nM) | [7] |

| Mannich base of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one (Compound 4c) | BSA Denaturation | Inhibition | 25.3 µM | [19] |

| Mannich base of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one (Compound 4d) | BSA Denaturation | Inhibition | 26.3 µM | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of therapeutic candidates. Below are methodologies for key assays relevant to the study of phenyl-substituted cyclohexenones.

Synthesis of Phenyl-Substituted Cyclohexenones

Claisen-Schmidt Condensation: This is a common method for the synthesis of chalcones, which can then be cyclized to form cyclohexenones.

-

Chalcone Synthesis:

-

Dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

-

-

Cyclohexenone Formation (Robinson Annulation):

-

Dissolve the synthesized chalcone (1 equivalent) and a ketone with an α-hydrogen (e.g., acetone or ethyl acetoacetate) in a suitable solvent like ethanol.

-

Add a base (e.g., sodium ethoxide) and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting cyclohexenone derivative by column chromatography.

-

In Vitro Biological Assays

Tubulin Polymerization Inhibition Assay (Fluorescence-based):

-

Reagents and Materials:

-

Tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the fluorescent reporter to the tubulin solution.

-

In a pre-warmed (37°C) 96-well plate, add the test compounds at various concentrations.

-

Initiate the polymerization by adding the tubulin-GTP-reporter mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

-

The increase in fluorescence corresponds to the incorporation of the reporter into the polymerizing microtubules.

-

Calculate the rate of polymerization and the IC50 value for each compound.[15][20][21][22][23]

-

CCR2 Radioligand Binding Assay:

-

Reagents and Materials:

-

Cell membranes expressing CCR2

-

Radioligand (e.g., [³H]-CCL2 or a labeled small molecule antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

-

Test compounds

-

Non-specific binding control (a high concentration of an unlabeled CCR2 ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, combine the CCR2-expressing cell membranes, the radioligand at a concentration near its Kd, and the test compounds at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compounds.[8][24][25][26][27]

-

Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric):

-

Reagents and Materials:

-

Recombinant sEH enzyme or cell/tissue lysate

-

sEH assay buffer

-

sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Test compounds

-

sEH inhibitor (for control)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

In a 96-well plate, add the sEH enzyme or lysate.

-

Add the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (known sEH inhibitor).

-

Pre-incubate the plate at room temperature for a short period.

-

Initiate the reaction by adding the sEH substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/465 nm) in kinetic mode at 37°C for a set duration (e.g., 15-30 minutes).

-

The rate of increase in fluorescence is proportional to the sEH activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[28][29][30][31][32]

-

LPS-Induced TNF-α Release in RAW 264.7 Macrophages:

-

Cell Culture and Plating:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

The next day, replace the medium with fresh medium containing the test compounds at desired concentrations.

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10-100 ng/mL). Include a vehicle control (no LPS) and an LPS-only control.

-

Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.[33][34][35][36][37]

-

-

TNF-α Measurement (ELISA):

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Generate a standard curve using recombinant TNF-α.

-

Calculate the concentration of TNF-α in each sample and determine the inhibitory effect of the test compounds.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by phenyl-substituted cyclohexenones.

Apoptosis Induction Pathway

Caption: Phenyl-substituted cyclohexenones induce apoptosis via the mitochondrial pathway.

NF-κB Inhibition Pathway

Caption: Inhibition of the NF-κB signaling pathway by phenyl-substituted cyclohexenones.

MAPK Signaling Modulation

Caption: Modulation of MAPK signaling pathways by phenyl-substituted cyclohexenones.

Conclusion and Future Directions

Phenyl-substituted cyclohexenones represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to interact with multiple key targets in oncology, inflammation, and neurodegeneration underscores their importance in drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacokinetic properties, and elucidate the detailed mechanisms of action of these fascinating molecules. Future research should focus on the development of more selective and potent analogs, as well as in vivo studies to validate their therapeutic efficacy and safety in relevant disease models. The continued investigation of phenyl-substituted cyclohexenones holds the promise of delivering novel and effective treatments for a range of unmet medical needs.

References

- 1. Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. mdpi.com [mdpi.com]

- 10. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitogen-activated protein kinases, Erk and p38, phosphorylate and regulate Foxo1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 18. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 22. cytoskeleton.com [cytoskeleton.com]

- 23. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 28. assaygenie.com [assaygenie.com]

- 29. abcam.cn [abcam.cn]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. researchgate.net [researchgate.net]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

- 33. researchgate.net [researchgate.net]

- 34. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Natural Cyclohexenone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, biological activity, and mechanisms of action of naturally occurring cyclohexenone compounds. These molecules, sourced from a diverse range of organisms including plants, fungi, and marine life, represent a promising frontier in the search for novel therapeutic agents due to their significant chemical diversity and wide spectrum of bioactivities.

Introduction to Natural Cyclohexenones

The cyclohexenone moiety is a six-membered ring containing a ketone and a carbon-carbon double bond. This structural motif is a key component in a variety of natural products that exhibit potent biological effects, including anti-inflammatory, cytotoxic, antiviral, and antimicrobial properties.[1][2] Their role as lead compounds in drug discovery is well-established, with researchers continually exploring natural sources for novel derivatives with enhanced efficacy and selectivity.[3][4]

Discovery and Natural Sources

Cyclohexenone derivatives are secondary metabolites found across numerous biological taxa. Endophytic fungi, plants, and marine invertebrates are particularly rich sources.[5] The discovery process often begins with the screening of crude extracts from these organisms for specific biological activities, followed by bioassay-guided fractionation to isolate the active constituents.

Table 1: Selected Natural Cyclohexenone Compounds and Their Sources

| Compound Name | Natural Source | Organism Type | Reference(s) |

|---|---|---|---|

| Panduratin A | Boesenbergia rotunda (Fingerroot) | Plant | [6][7] |

| Foeniculins A–H | Diaporthe foeniculina | Endophytic Fungus | [8][5] |

| Broussonin A & B | Broussonetia kazinoki, B. papyrifera | Plant | [9][10][11] |

| Cyclobakuchiols A-D | Psoralea glandulosa, P. corylifolia | Plant | [12] |

| Phyllocladan-16α,19-diol | Acacia schaffneri | Plant | [13] |

| Gabosines | Streptomyces sp. | Bacterium |[1] |

Methodologies for Isolation and Purification

The isolation of pure cyclohexenone compounds from a complex natural extract is a multi-step process requiring a combination of extraction and chromatographic techniques. The general workflow involves initial extraction from the source material, followed by sequential purification steps to isolate compounds of interest.

The process begins with the preparation of the biological material, followed by solvent extraction and a series of chromatographic separations that increase in resolution at each step, culminating in the isolation of pure compounds for structural analysis.

Caption: General workflow for natural product isolation.

This protocol is a representative example for the isolation of a cyclohexenyl chalcone derivative, Panduratin A, from the rhizomes of Boesenbergia rotunda.

1. Plant Material Preparation:

-

Obtain fresh rhizomes of Boesenbergia rotunda.

-

Wash, slice, and dry the rhizomes in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder (e.g., to a particle size of approximately 125 µm).[8][14]

2. Extraction:

-

Employ Ultrasound-Assisted Extraction (UAE) for efficient extraction.

-

Macerate the powdered rhizome material in n-hexane at a solid-to-liquid ratio of 1:30 (g/mL).[8][14]

-

Perform ultrasonication for 10 minutes at a controlled temperature (e.g., 30-40°C).[8]

-

Filter the mixture and collect the supernatant. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

3. Purification via Centrifugal Partition Chromatography (CPC):

-

Instrumentation: Utilize a CPC system (e.g., Gilson CPC 250).[8]

-

Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methanol/water at a volume ratio of 5:3.4:1.6.[8][14] Equilibrate the mixture in a separatory funnel and allow the layers to separate. The upper layer is the stationary phase, and the lower layer is the mobile phase.

-

CPC Operation (Ascending Mode):

-

Fill the CPC column with the stationary phase (upper phase).

-

Set the rotation speed (e.g., 1500-2000 rpm).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 5-10 mL/min) until hydrodynamic equilibrium is reached.

-

-

Sample Injection and Fractionation:

-

Dissolve a known amount of the crude extract (e.g., 67 mg) in a small volume of a suitable solvent mixture (e.g., 1:1 mixture of upper and lower phases).[8]

-

Inject the sample into the CPC system.

-

Continue pumping the mobile phase and collect fractions at regular intervals.

-

-

Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing Panduratin A. Pool the pure fractions and evaporate the solvent to yield purified Panduratin A.[8]

4. Structure Confirmation:

-

Confirm the identity and purity of the isolated Panduratin A using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), comparing the data with published literature values.[14][15]

Biological Activities and Quantitative Data

Natural cyclohexenones exhibit a broad range of biological activities. Quantitative assessment, typically reported as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), is crucial for comparing the potency of different compounds.

Table 2: Summary of Biological Activities and IC₅₀/EC₅₀ Values

| Compound | Biological Activity | Target/Assay System | IC₅₀ / EC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Panduratin A | Cytotoxic | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.91 µM | [7] |

| Cytotoxic | MCF-7 (Human Breast Cancer) | 3.75 µg/mL | [16] | |

| Cytotoxic | HT-29 (Human Colon Cancer) | 6.56 µg/mL | [16] | |

| Antiviral | Dengue-2 Virus NS3 Protease | - | [17] | |

| Broussonin A | Enzyme Inhibition | Butyrylcholinesterase (BChE) | 4.16 µM | [10] |

| Anti-angiogenic | VEGF-A-stimulated HUVEC migration/invasion | Dose-dependent inhibition (0.1–10 µM) | [5][9] | |

| Phyllocladan-16α,19-diol | Cytotoxic | UACC-62 (Human Skin Cancer) | 28.3 µg/mL | [13] |

| Cytotoxic | HCT-15 (Human Colon Cancer) | 33.5 µg/mL | [13] |

| Cyclobakuchiols A-D | Antiviral | Influenza A Virus in MDCK cells | - |[12] |

Note: According to the U.S. National Cancer Institute, pure compounds with cytotoxic IC₅₀ values ≤ 4 µg/mL (or ~10 µM) are considered active.[13][18]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is vital for their development as therapeutic agents. Many natural cyclohexenones modulate key cellular signaling pathways involved in inflammation, cell proliferation, and angiogenesis.

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many natural products, including the cyclohexenyl chalcone Panduratin A, exert their anti-inflammatory effects by suppressing this pathway.[19][20][21]

References

- 1. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion of Panduratin A from Boesenbergia rotunda Extract in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory cyclohexenyl chalcone derivatives in Boesenbergia pandurata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo anti-angiogenic activities of Panduratin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Simultaneous Isolation of Pinostrobin and Panduratin A from Boesenbergia rotunda Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ajbs.scione.com [ajbs.scione.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 3-Hydroxy-5-phenyl-cyclohex-2-enone as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct biological effects. Within this context, chiral building blocks serve as fundamental starting materials for the stereocontrolled synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of 3-hydroxy-5-phenyl-cyclohex-2-enone, a versatile chiral synthon with significant potential in organic synthesis and drug discovery. Its unique structural features, including a stereogenic center and multiple functional groups, make it an attractive precursor for a variety of complex molecular architectures. This document will detail its synthesis through asymmetric methods, strategies for chiral resolution, and its application in the synthesis of bioactive molecules, with a particular focus on its relationship to the anticoagulant drug warfarin and its analogs.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-hydroxy-5-phenylcyclohex-2-en-1-one |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Chirality | Contains one stereocenter at the C5 position |

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be approached through several strategic pathways. Two of the most prominent methods are organocatalytic asymmetric Michael additions and asymmetric Robinson annulations.

Organocatalytic Asymmetric Michael Addition Route

An effective strategy for the asymmetric synthesis of the chiral cyclohexenone core involves the Michael addition of a suitable nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral organocatalyst. In the context of synthesizing warfarin and its analogs, the Michael addition of 4-hydroxycoumarin to benzalacetone is a well-established transformation.[1][2][3] A similar approach can be envisioned for the synthesis of this compound, where an appropriate three-carbon nucleophile is added to benzalacetone.